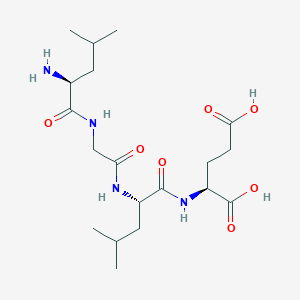
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine is an organic compound that features a unique structure combining an octoxyphenyl group with a dipyridinylpyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine typically involves the reaction of 4-octyloxyphenylboronic acid with a suitable pyridine derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Octyloxyphenylboronic acid: Shares the octyloxyphenyl group but differs in its boronic acid functionality.
2-Hydroxy-4-(octyloxy)benzophenone: Contains a similar octyloxyphenyl group but has different functional groups and applications.
Uniqueness
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine is unique due to its combination of an octoxyphenyl group with a dipyridinylpyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
380917-28-2 |
|---|---|
Formule moléculaire |
C29H31N3O |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C29H31N3O/c1-2-3-4-5-6-7-20-33-27-10-8-23(9-11-27)26-21-28(24-12-16-30-17-13-24)32-29(22-26)25-14-18-31-19-15-25/h8-19,21-22H,2-7,20H2,1H3 |
Clé InChI |
LSGQRMXEULNCEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
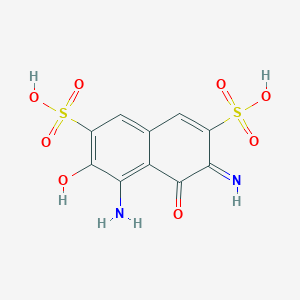
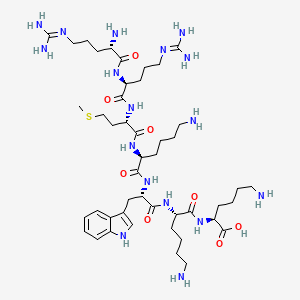

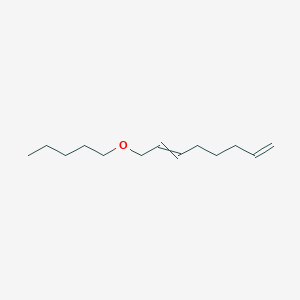

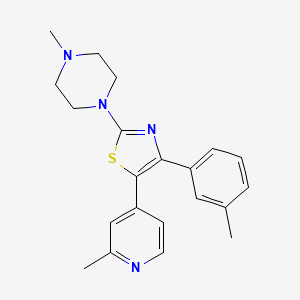

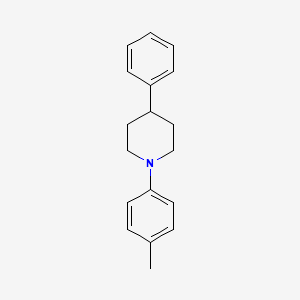

![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
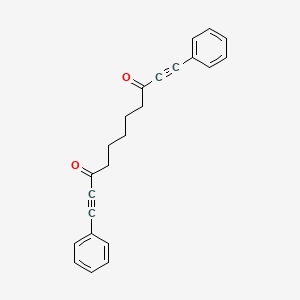
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
